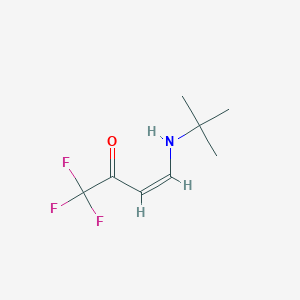
4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one, Z
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one, Z, is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a tert-butylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one, Z, typically involves the reaction of tert-butylamine with a suitable trifluoromethyl-containing precursor. One common method involves the use of trifluoroacetone as the starting material. The reaction proceeds through a nucleophilic addition of tert-butylamine to the carbonyl group of trifluoroacetone, followed by dehydration to form the enone structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts or solvents to enhance the reaction efficiency. The purification process may involve techniques such as distillation, crystallization, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one, Z, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the enone structure to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one, Z, has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of 4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one, Z, involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The tert-butylamino group can participate in hydrogen bonding or electrostatic interactions with biological targets, influencing the compound’s activity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Timolol maleate: (-)-1-(tert-Butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl) oxy]-2-propanol maleate.
4-(3-(tert-Butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate: A potent α-glucosidase inhibitor.
Uniqueness
4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one, Z, is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications. Additionally, the combination of the tert-butylamino and trifluoromethyl groups provides a unique structural framework that can be exploited in the design of new molecules with specific properties.
Propriétés
Formule moléculaire |
C8H12F3NO |
|---|---|
Poids moléculaire |
195.18 g/mol |
Nom IUPAC |
(Z)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one |
InChI |
InChI=1S/C8H12F3NO/c1-7(2,3)12-5-4-6(13)8(9,10)11/h4-5,12H,1-3H3/b5-4- |
Clé InChI |
CUYARTGXSIEHIF-PLNGDYQASA-N |
SMILES isomérique |
CC(C)(C)N/C=C\C(=O)C(F)(F)F |
SMILES canonique |
CC(C)(C)NC=CC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11821350.png)
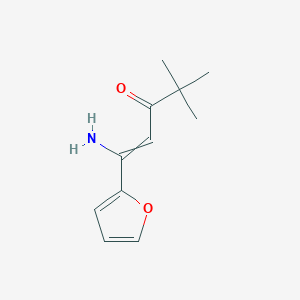

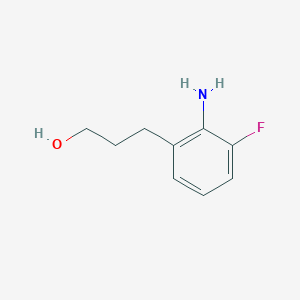
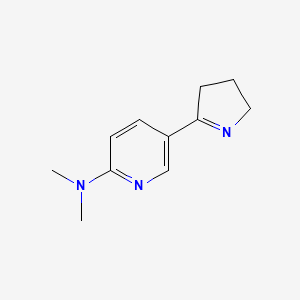

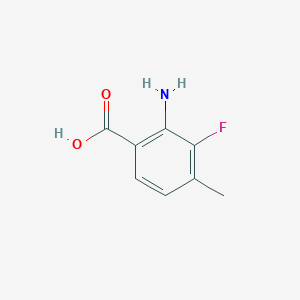


![2-Pyrrolidinemethanamine, 4-fluoro-1-[(2-methyl-4-thiazolyl)methyl]-, (2R,4R)-rel-](/img/structure/B11821391.png)
![Methyl 7-aMinobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B11821398.png)
